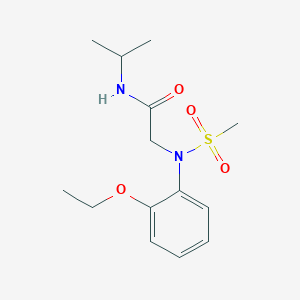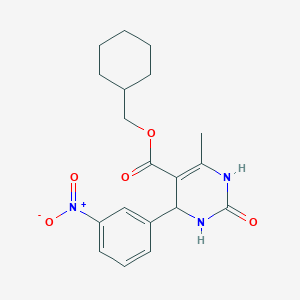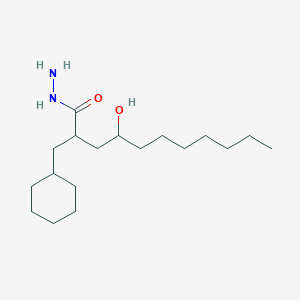
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide, also known as EIPA, is a chemical compound that has been studied extensively for its potential applications in scientific research. EIPA is a potent inhibitor of the Na+/H+ exchanger, which plays a crucial role in regulating intracellular pH and cell volume.
Mechanism of Action
The mechanism of action of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the inhibition of the Na+/H+ exchanger, which is responsible for the regulation of intracellular pH and cell volume. By inhibiting this transporter, N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide can modulate intracellular pH and cell volume, which can have a variety of effects on cellular function.
Biochemical and Physiological Effects:
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been shown to have a variety of biochemical and physiological effects. It has been shown to modulate intracellular pH and cell volume, which can affect cellular function in a variety of ways. It has also been shown to regulate cell migration and proliferation, which may have implications for cancer research.
Advantages and Limitations for Lab Experiments
One advantage of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide in lab experiments is that it is a potent and specific inhibitor of the Na+/H+ exchanger. This makes it a useful tool for studying the role of this transporter in cellular function. However, one limitation of using N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide is that it can have off-target effects, which may complicate the interpretation of experimental results.
Future Directions
There are several future directions for research on N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide. One area of research is the development of more specific inhibitors of the Na+/H+ exchanger, which may have fewer off-target effects. Another area of research is the investigation of the role of the Na+/H+ exchanger in cancer progression, and the potential use of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide as a cancer therapeutic. Finally, research on the effects of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide on other cellular processes, such as autophagy and apoptosis, may provide new insights into the role of this transporter in cellular function.
Synthesis Methods
The synthesis of N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide involves the reaction of 2-ethoxybenzoyl chloride with isopropylamine to form 2-ethoxy-N-(propan-2-yl)benzamide. This intermediate is then reacted with methanesulfonyl chloride to form N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide. The final step involves the reaction of N~1~-isopropyl-N~2~-(methylsulfonyl)-2-ethoxybenzamide with glycine to form N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide.
Scientific Research Applications
N~2~-(2-ethoxyphenyl)-N~1~-isopropyl-N~2~-(methylsulfonyl)glycinamide has been extensively studied for its potential applications in scientific research. It has been shown to inhibit the Na+/H+ exchanger in a variety of cell types, including cardiac myocytes, renal proximal tubule cells, and cancer cells. This inhibition has been shown to have a variety of effects, including the modulation of intracellular pH, cell volume regulation, and the regulation of cell migration and proliferation.
properties
IUPAC Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O4S/c1-5-20-13-9-7-6-8-12(13)16(21(4,18)19)10-14(17)15-11(2)3/h6-9,11H,5,10H2,1-4H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BPDMEFHBJQQLRW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1N(CC(=O)NC(C)C)S(=O)(=O)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(2-ethoxy-N-methylsulfonylanilino)-N-propan-2-ylacetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![6-[(2,5-dimethyl-1-phenyl-1H-pyrrol-3-yl)methylene]-5-imino-2-(3-methylphenyl)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B4927109.png)

![2-methyl-N-{[(2,4,5-trichlorophenyl)amino]carbonothioyl}benzamide](/img/structure/B4927118.png)
![N'-(5,7-dibromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-2,3-dihydronaphtho[2,3-b][1,4]dioxine-2-carbohydrazide](/img/structure/B4927123.png)
![2-[4-(2,5-dimethoxybenzyl)-1-(3-phenylpropyl)-2-piperazinyl]ethanol](/img/structure/B4927146.png)
![N-benzyl-1-[2-(2,3-dihydro-1,4-benzodioxin-6-ylamino)-2-oxoethyl]-2-oxo-1,2-dihydro-4-quinolinecarboxamide](/img/structure/B4927148.png)
![methyl 2-methyl-4-{4-[(3-nitrobenzyl)oxy]phenyl}-5-oxo-4,5-dihydro-1H-indeno[1,2-b]pyridine-3-carboxylate](/img/structure/B4927155.png)
![N-({[3-hydroxy-4-(5-isopropyl-1,3-benzoxazol-2-yl)phenyl]amino}carbonothioyl)-2-thiophenecarboxamide](/img/structure/B4927156.png)
![7-methyl-3-[2-(4-morpholinyl)-2-oxoethyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4927164.png)

![2-[(4-hydroxyphenyl)diazenyl]-1-benzothiophene-3-ol](/img/structure/B4927173.png)

![ethyl (3-{2-cyano-3-[(3-methylphenyl)amino]-3-oxo-1-propen-1-yl}-1H-indol-1-yl)acetate](/img/structure/B4927188.png)
![N-{3-[N-(2-fluorobenzoyl)ethanehydrazonoyl]phenyl}benzamide](/img/structure/B4927191.png)